N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
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Description
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C20H13ClN6OS2 and its molecular weight is 452.9g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing the1,2,4-triazole and 1,3,4-thiadiazole moieties are capable of binding with a variety of enzymes and receptors in the biological system . These compounds show versatile biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Compounds containing the1,2,4-triazole and 1,3,4-thiadiazole moieties are known to interact with their targets through hydrogen bonding and other non-covalent interactions . The distribution of electronic density across the heteroaromatic ring attached to the amide group may play a role in these interactions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, antineoplastic, and anti-alzheimer properties . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the pharmacokinetics of this compound.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, antineoplastic, and anti-alzheimer properties . This suggests that they may have diverse molecular and cellular effects.
Biological Activity
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H9ClN6OS2
- Molecular Weight : 352.82 g/mol
- CAS Number : 690646-74-3
This compound features a thiadiazole ring and a triazole moiety, both of which are known for their diverse biological activities.
Research indicates that compounds containing thiadiazole and triazole structures often exhibit significant biological activities through various mechanisms:
- Heparanase Inhibition : A study demonstrated that similar triazolo-thiadiazole compounds effectively inhibit heparanase, an enzyme linked to tumor progression and metastasis. This inhibition resulted in reduced tumor growth and metastasis in animal models .
- Antiviral Activity : Compounds with similar structures have shown antiviral properties against plant viruses like Tobacco Mosaic Virus (TMV). Some derivatives exhibited up to 50% inhibition of TMV, suggesting potential applications in antiviral drug development .
- Antimicrobial Properties : Thiadiazole derivatives have been noted for their antimicrobial effects. For instance, certain synthesized compounds displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains .
1. Heparanase Inhibition Study
A significant study focused on the heparanase-inhibiting properties of triazolo-thiadiazoles revealed that these compounds could markedly decrease tumor growth in treated mice. The study emphasized the importance of heparanase in cancer progression and highlighted the potential of these compounds as anti-cancer agents .
2. Antiviral Activity
In another investigation, a series of sulfonamide derivatives containing thiadiazole rings were synthesized and screened for their antiviral efficacy against TMV. Among these derivatives, some showed promising results comparable to commercial antiviral agents .
3. Antimicrobial Screening
A comprehensive screening of synthesized thiadiazole compounds indicated that several exhibited strong inhibitory effects on urease activity and were effective acetylcholinesterase inhibitors. These findings suggest potential therapeutic applications in treating infections and neurodegenerative diseases .
Data Table: Biological Activities of Similar Compounds
Compound Name | Activity Type | Target Organism/Enzyme | Efficacy |
---|---|---|---|
Compound A | Heparanase Inhibition | Tumor cells | Significant decrease in growth |
Compound B | Antiviral Activity | TMV | ~50% inhibition |
Compound C | Antimicrobial | Salmonella typhi | Moderate to strong |
Compound D | Acetylcholinesterase Inhibition | Enzyme | Strong inhibition |
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6OS2/c21-14-8-5-13(6-9-14)18-23-19(26-30-18)22-17(28)11-29-20-25-24-16-10-7-12-3-1-2-4-15(12)27(16)20/h1-10H,11H2,(H,22,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPBKXXYIWVKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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